Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. [] It is currently under early clinical development. []
Compound Description: The paper describes the crystal structure of this compound, highlighting a wide C-C-C angle at the methine C atom linking the aryl and thiazolidine rings. [] This characteristic is associated with a short intramolecular S...H contact within the molecule. []
Compound Description: This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant antipsoriatic effects in a K14-VEGF transgenic mouse model. []
Compound Description: N70 is a thienopyridine-based inhibitor that exhibits αKG-competitive inhibition against KDM5A. [] Its inhibitory effects are reversible and can be overcome by increasing αKG concentrations. []
Compound Description: This novel NLO compound shows a high degree of transparency within the visible light spectrum. [] It exhibits a second harmonic generation efficiency 0.84 times that of urea. []
Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. [] It exhibits significant antitumor activity against FLT3-ITD positive AML cell lines with high selectivity over BTK and c-KIT kinases. []
Compound Description: ZX-42 is a novel ALK inhibitor that exhibits antiproliferative effects in EML4-ALK positive lung cancer cells by inducing apoptosis and protective autophagy. []
5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo) -2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo) -2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one []
Compound Description: This series of compounds, synthesized from 6-aminocoumarins, exhibited significant antibacterial activity. []
Compound Description: This compound was synthesized through a retro-Claisen reaction and demonstrated potential as a carbonic anhydrase I inhibitor through molecular docking studies. []
Compound Description: The paper focuses on the crystal structure analysis of this compound, revealing a piperidine ring adopting a chair conformation and forming a water-mediated intermolecular hydrogen bond. []
Compound Description: The crystal structure of this compound reveals a nonplanar pyrimidine ring adopting a boat conformation. [] The molecules are linked by hydrogen bonds, forming chains of edge-fused rings. []
Compound Description: This compound contains an intramolecular N—H⋯O hydrogen bond and forms a ribbon structure through intermolecular hydrogen bonding interactions involving water molecules. []
Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor effective against various FLT3 kinase mutants. [] It demonstrates promising antitumor activity in in vivo studies against FLT3-ITD positive AML. []
Compound Description: These compounds were synthesized from 2-amino-4,6-disubstituted pyrimidine and exhibited limited acaricidal activity but some demonstrated herbicidal effects. []
Compound Description: This compound exhibits intramolecular C—H⋯N hydrogen bonding, and intermolecular C—H⋯O and C—H⋯F hydrogen bonds contribute to its crystal packing. []
Compound Description: This series of Biginelli dihydropyrimidines, synthesized from 4-fluoro nitrobenzene and piperidine, demonstrated potential antimicrobial, antifungal, and antimalarial activities. []
Compound Description: This compound acts as a tryptase inhibitor and has potential applications in treating physiological conditions associated with tryptase activity. []
Compound Description: This compound acts as a precursor in the synthesis of 1,4-dihydropyridine derivatives, which are known for their diverse biological activities. []
Compound Description: These compounds, synthesized via a base-catalyzed condensation reaction, exhibited significant anti-inflammatory activity in preliminary testing. []
Compound Description: This compound, specifically its novel polymorphs and solvates, shows promise in modulating and inhibiting kinase signal transduction, particularly tyrosine kinases, suggesting potential applications in treating cancer. []
Compound Description: This compound is a potent and systemically bioavailable ACAT (acylCoA:cholesterol O-acyltransferase) inhibitor that demonstrates significant antiatherosclerotic activity. []
Compound Description: This compound exhibits potent antifungal activity against Phytophthora capsici, with EC50 and EC90 values comparable to or exceeding those of commercial fungicides. []
Compound Description: This compound is a radioligand developed for imaging GluN2A-containing NMDA receptors. [] Though its binding affinity needs further optimization, it provides good-quality images in autoradiographic studies. []
Compound Description: This compound belongs to a series of 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethines demonstrating anticonvulsant activity in a picrotoxin-induced seizure model in rats. []
Compound Description: 4b is a potent, M3 receptor-preferring muscarinic antagonist synthesized from (3-chloropropyl)cyclohexyldimethoxysilane. [] Its high affinity and selectivity for the M3 receptor make it a promising candidate for further development as antimuscarinic agent. []
Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that demonstrates hypophagic effects in vivo and has a significant impact on neuronal excitability in the mammalian central nervous system. []
Compound Description: AZD7762 is a potent and selective checkpoint kinase (CHK1) inhibitor developed through structure-based design and optimization of thiophenecarboxamide ureas. [] It shows significant potential for enhancing the efficacy of chemo- and radiotherapies. []
Compound Description: This series of compounds, synthesized using the Gewald reaction, displayed strong inhibitory activity against crop biomasses and potential as bactericidal agents. []
Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation, demonstrating activity against BRAF or RAS mutant tumor cells. [] It's currently in phase I clinical trials. []
Compound Description: This compound is a gyrase inhibitor. [] The paper focuses on its various crystalline forms, which are characterized using powder X-ray diffraction and differential scanning calorimetry. []
Compound Description: BIBW 2992 is formulated for immediate release in the treatment of cancer. [] The paper discusses new solid pharmaceutical formulations of BIBW 2992 dimaleate that aim to enhance its dissolution and bioavailability. []
Compound Description: These compounds, particularly those with fluorine substitutions on the phenyl ring, demonstrate fruit development-promoting activity in Actinidia (kiwifruit) cultures. []
Compound Description: AKF-D52 is a synthetic phenoxypyrimidine-urea derivative that exhibits antiproliferative effects in human non-small cell lung cancer cells by inducing both apoptosis and cytoprotective autophagy. []
Overview
1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor in various pharmacological applications. The structure includes a pyrimidine ring, a piperidine moiety, and a fluorophenyl group, which contribute to its unique properties and mechanisms of action.
Source
The compound is referenced in several scientific patents and articles highlighting its synthesis and applications. Notably, it is associated with research into inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K), which are critical pathways in cancer and other diseases .
Classification
This compound can be classified as:
Chemical Class: Urea derivatives
Biological Activity: Potential mTOR and PI3K inhibitors
Chemical Structure: Contains multiple functional groups including pyrimidine, piperidine, and fluorophenyl.
Synthesis Analysis
The synthesis of 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea involves several key steps that optimize yield and purity.
Methods
Initial Preparation: The synthesis typically begins with the formation of the urea backbone through the reaction of isocyanates with amines.
Reagents Used: Common reagents include coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as diisopropylethylamine.
Solvents: Dichloromethane is often used as a solvent due to its ability to dissolve various organic compounds effectively.
Technical Details
Recent advancements have led to improved synthesis techniques that eliminate the need for harsh solvents and complicated purification processes. For instance, a method was developed that avoids using triphosgene and reduces reaction times significantly while achieving high yields (greater than 99%) .
Molecular Structure Analysis
The molecular structure of 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea can be represented as follows:
Structure Data
Molecular Formula: C17H21F1N4O
Molecular Weight: Approximately 316.37 g/mol
Key Functional Groups: Urea, dimethylamino group, piperidine ring, fluorophenyl group
The structure features a urea linkage connecting two aromatic systems, contributing to its biological activity through interactions with specific biological targets.
Chemical Reactions Analysis
The compound undergoes various chemical reactions that can modify its structure or enhance its biological activity.
Reactions
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, potentially leading to the formation of amines.
Substitution Reactions: The presence of the fluorophenyl group allows for further substitution reactions that can introduce additional functional groups or modify existing ones.
Technical Details
These reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure product purity and yield.
Mechanism of Action
The mechanism of action for 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea primarily involves inhibition of specific kinases involved in cellular signaling pathways.
Process
Target Interaction: The compound binds to the active site of mTOR or PI3K, preventing substrate phosphorylation.
Biological Effects: This inhibition disrupts downstream signaling pathways that regulate cell growth and proliferation, making it a potential therapeutic agent in oncology.
Data
Studies have shown that compounds within this class exhibit potent inhibitory effects on cell lines associated with cancer .
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is essential for its application in drug development.
Physical Properties
Appearance: Typically exists as a crystalline solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong acids or bases leading to hydrolysis of the urea bond.
Applications
The primary applications of 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea lie in medicinal chemistry:
Cancer Treatment: As an inhibitor of mTOR and PI3K pathways, it holds promise for treating various cancers.
Research Tool: Used in studies investigating cellular signaling pathways and drug resistance mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.